3-Hydroxypicolinaldehyde hydrochloride
Overview
Description
3-Hydroxypicolinaldehyde hydrochloride: is a chemical compound with the molecular formula C6H6ClNO2 . It is a derivative of picolinaldehyde, where the hydroxyl group is positioned at the third carbon of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypicolinaldehyde hydrochloride typically involves the hydroxylation of picolinaldehyde. One common method includes the reaction of picolinaldehyde with a hydroxylating agent under controlled conditions to introduce the hydroxyl group at the desired position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypicolinaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxypicolinaldehyde hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 3-Hydroxypicolinaldehyde hydrochloride involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Hydroxypicolinaldehyde: The non-hydrochloride form of the compound.
2-Hydroxypicolinaldehyde: A similar compound with the hydroxyl group at the second position.
4-Hydroxypicolinaldehyde: A similar compound with the hydroxyl group at the fourth position.
Uniqueness: 3-Hydroxypicolinaldehyde hydrochloride is unique due to its specific positioning of the hydroxyl group and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to its analogs .
Properties
IUPAC Name |
3-hydroxypyridine-2-carbaldehyde;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.ClH/c8-4-5-6(9)2-1-3-7-5;/h1-4,9H;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIFDJVGEHGFTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856945 | |
Record name | 3-Hydroxypyridine-2-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55680-57-4 | |
Record name | 3-Hydroxypyridine-2-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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